molecular formula C20H23N5O6S B5217309 N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide CAS No. 6063-80-5

N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide

Cat. No.: B5217309
CAS No.: 6063-80-5
M. Wt: 461.5 g/mol
InChI Key: MLSBBHDYKONDJD-UHFFFAOYSA-N
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Description

N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N’-phenyloxamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperazine ring, a nitrophenyl group, and an oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N’-phenyloxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfonyl compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N’-phenyloxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group and sulfonyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylpiperazine derivatives and oxamide-containing molecules. Examples include:

Uniqueness

N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N’-phenyloxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c26-19(20(27)22-16-4-2-1-3-5-16)21-10-11-23-12-14-24(15-13-23)32(30,31)18-8-6-17(7-9-18)25(28)29/h1-9H,10-15H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSBBHDYKONDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387205
Record name N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-80-5
Record name N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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